2-Ethoxyethyl-L-cysteine
CAS No.: 885457-17-0
Cat. No.: VC0026837
Molecular Formula: C7H15NO3S
Molecular Weight: 193.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885457-17-0 |
|---|---|
| Molecular Formula | C7H15NO3S |
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | (2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
| Standard InChI Key | ALMNPOWSXDDYKJ-LURJTMIESA-N |
| Isomeric SMILES | CCOCCSC[C@@H](C(=O)O)N |
| SMILES | CCOCCNC(CS)C(=O)O |
| Canonical SMILES | CCOCCSCC(C(=O)O)N |
Introduction
Chemical Properties and Structure
2-Ethoxyethyl-L-cysteine possesses distinct chemical and physical properties that differentiate it from L-cysteine and other cysteine derivatives. The following table summarizes the key chemical and physical properties of the compound:
| Property | Value |
|---|---|
| CAS Registry Number | 885457-17-0 |
| Molecular Formula | C₇H₁₅NO₃S |
| Molecular Weight | 193.27 g/mol |
| IUPAC Name | (2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1 |
| Standard InChIKey | ALMNPOWSXDDYKJ-LURJTMIESA-N |
| Isomeric SMILES | CCOCCSCC@@HN |
| Canonical SMILES | CCOCCSCC(C(=O)O)N |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 59.6 Ų |
| XLogP3 | -2.3 |
| Heavy Atom Count | 12 |
| Complexity | 132 |
| Defined Atom Stereocenter Count | 1 |
The structure of 2-ethoxyethyl-L-cysteine retains the chiral center at the α-carbon of the amino acid, with R configuration. The ethoxyethyl group attached to the sulfur atom introduces additional flexibility to the molecule, as evidenced by the high number of rotatable bonds (7). The compound's relatively high hydrophilicity is indicated by its negative XLogP3 value (-2.3) .
Comparison with Related Compounds
To better understand the unique properties of 2-ethoxyethyl-L-cysteine, it is instructive to compare it with structurally related compounds:
| Property | L-Cysteine | S-Ethyl-L-cysteine | 2-Ethoxyethyl-L-cysteine |
|---|---|---|---|
| Molecular Formula | C₃H₇NO₂S | C₅H₁₁NO₂S | C₇H₁₅NO₃S |
| Molecular Weight (g/mol) | 121.16 | 149.21 | 193.27 |
| Structure | Free thiol group | Ethyl group attached to sulfur | Ethoxyethyl group attached to sulfur |
| Water Solubility | High (280 g/L at 25°C) | Moderate | Presumed moderate to high |
| pKa values | pK₁ = 1.71, pK₂ = 8.33, pK₃ = 10.78 | Similar to L-cysteine | Expected to be similar to L-cysteine |
| XLogP3 | Not specified in sources | Not specified in sources | -2.3 |
| Reported Biological Activities | Antioxidant, detoxification, protein synthesis, metabolic functions | Antitubercular activity | Potential antioxidant properties (based on structural similarities) |
Current Research Status and Future Directions
Research on 2-ethoxyethyl-L-cysteine appears to be in its early stages, with limited specific information available in the scientific literature. Future research directions may include:
-
Comprehensive characterization: Detailed studies of the compound's physicochemical properties, stability under various conditions, and reactivity.
-
Biological activity screening: Systematic evaluation of potential biological activities, including antioxidant properties, enzyme inhibition, and antimicrobial effects.
-
Structure-activity relationship studies: Comparison with other S-alkylated cysteine derivatives to establish correlations between structural features and biological activities.
-
Metabolic fate investigations: Studies to determine how the compound is metabolized in biological systems, similar to investigations performed with other cysteine derivatives .
-
Potential therapeutic applications: Exploration of specific therapeutic contexts where the unique properties of 2-ethoxyethyl-L-cysteine might provide advantages over existing compounds.
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